

Unambiguous Structural Elucidation of Complanatuside: A Comprehensive Spectroscopic Guide

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Compound of Interest

Compound Name: *Complanatuside C*

Cat. No.: *B14118149*

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Executive Summary & Molecular Identity

Complanatuside (Rhamnocitrin-3,4'-O-diglucoside) is a highly bioactive flavonol glycoside predominantly isolated from the seeds of *Astragalus complanatus* (Flatstem Milkvetch). Recognized for its potent anti-inflammatory properties—specifically its ability to alleviate cytokine-induced pyroptosis in skin keratinocytes¹[1]—it serves as a critical reference standard in pharmacognosy.

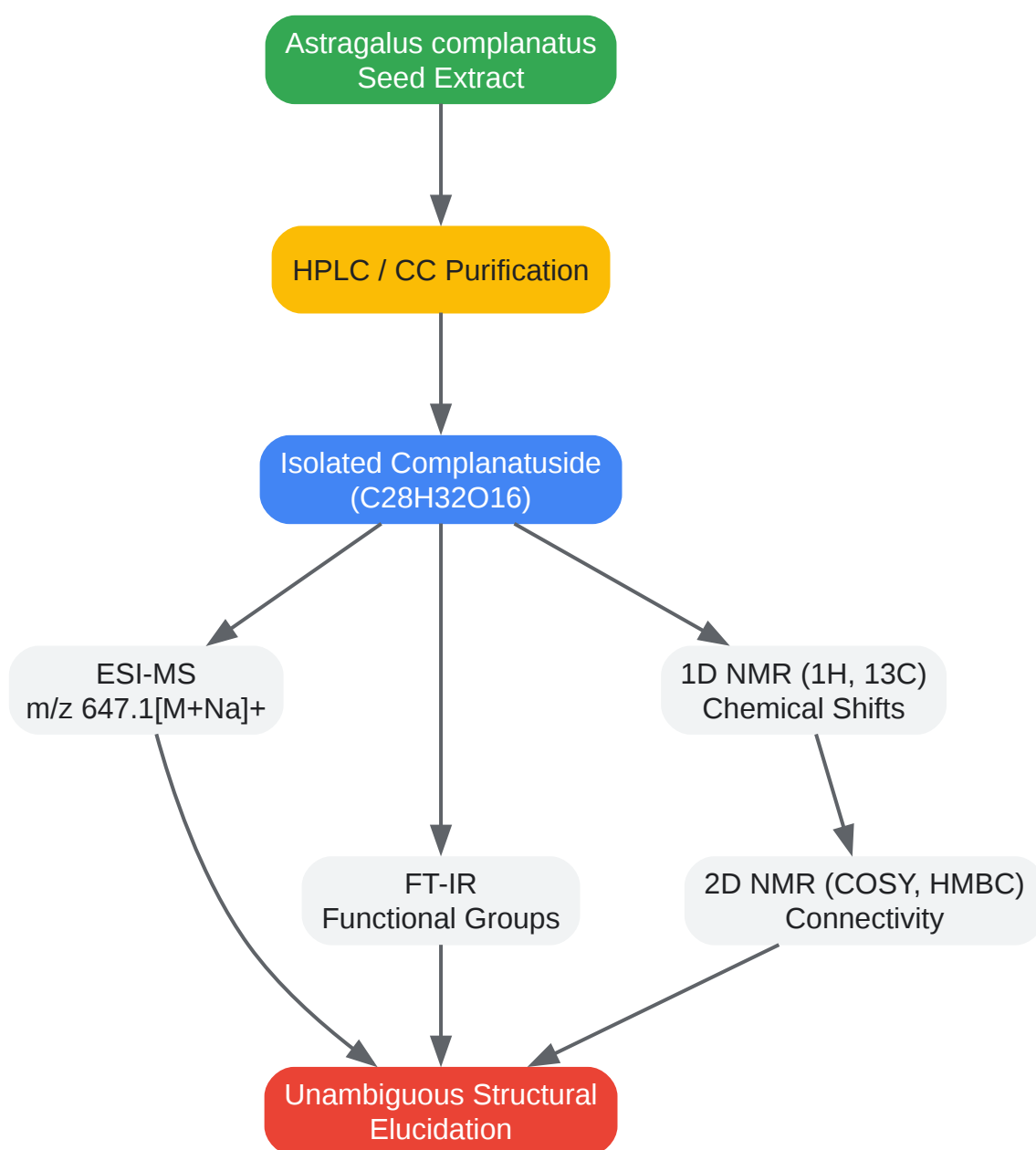
Chemically, Complanatuside (

) features a 7-O-methylkaempferol (rhamnocitrin) aglycone backbone with two

-D-glucopyranosyl moieties attached at the C-3 and C-4' positions ²[2]. Because flavonoid glycosides often present with complex structural isomerism (e.g., varying glycosylation sites and sugar stereochemistry), unambiguous structural elucidation requires a self-validating, multi-modal spectroscopic approach utilizing High-Resolution Mass Spectrometry (HR-ESI-MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy.

The Logic of Structural Elucidation: A Multi-Modal Approach

To prevent false-positive identification of structural isomers, analytical workflows must establish a chain of causality. Mass spectrometry first defines the molecular formula and glycosidic cleavage patterns. FT-IR confirms the presence of requisite functional groups (e.g., the conjugated C-4 carbonyl). Finally, NMR spectroscopy maps the exact atomic connectivity and stereochemistry of the sugar linkages.



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Logical workflow for the isolation and spectroscopic structural elucidation of Complanatuside.

High-Resolution Mass Spectrometry (HR-ESI-MS) Profiling

Mass spectrometry of Complanatuside is typically performed using Electrospray Ionization in positive mode (ESI+).

Causality in Ionization Strategy: Flavonoid glycosides are highly polar and possess multiple oxygen atoms that readily coordinate with trace alkali metals (such as

) leached from borosilicate glassware. By optimizing the MS parameters to observe the sodium adduct, researchers prevent the premature in-source cleavage of the O-glycosidic bonds, capturing the intact molecule [3\[3\]](#).

Table 1: HR-ESI-MS Data Summary for Complanatuside

Adduct / Fragment Ion	m/z (Observed)	Formula Assignment	Structural Significance
	647.1580		Confirms intact molecular weight (624.54 g/mol).
	625.1760		Protonated molecular ion.
	463.1235		Loss of one hexose moiety (-162 Da).
	301.0707		Rhamnocitrin aglycone core.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups predicted by the molecular formula.

Table 2: FT-IR Spectral Assignments

Wavenumber ()	Vibration Type	Functional Group / Moiety
~3400 (broad)	O-H stretching	Multiple hydroxyls on the sugar rings and the C-5 phenol.
2920, 2850	C-H stretching	Aliphatic C-H bonds (sugar rings, C-7 methoxy group).
1655	C=O stretching	Conjugated ketone (C-4 carbonyl of the benzopyran-4-one ring).
1605, 1510	C=C stretching	Aromatic double bonds (A and B rings of the flavonoid core).
1050 - 1080	C-O-C stretching	Glycosidic bonds and ether linkages.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR remains the gold standard for defining the exact stereochemistry and regiochemistry of Complanatuside.

Proton () NMR Signatures and Causality

The

NMR spectrum is acquired in DMSO-

rather than Methanol-

. Causality: DMSO-

forms strong intermolecular hydrogen bonds with the solute and lacks exchangeable deuterium atoms. This prevents the rapid chemical exchange of the phenolic 5-OH proton, allowing it to be observed as a sharp, highly deshielded singlet at

12.52 ppm. This extreme downfield shift is caused by strong intramolecular hydrogen bonding with the adjacent C-4 carbonyl oxygen, definitively proving that the C-5 position is not glycosylated.

Furthermore, the anomeric protons of the two glucose moieties appear at

5.46 (d, $J = 7.6$ Hz) and

5.00 (d, $J = 7.2$ Hz) ³[3]. Causality: According to the Karplus equation, a coupling constant (J) greater than 7.0 Hz dictates a trans-diaxial relationship between H-1 and H-2 of the sugar ring. This unambiguously confirms the

-configuration of both glucopyranosyl linkages.

Carbon () NMR and 2D Connectivity

The B-ring protons (H-2',6' and H-3',5') present as an AA'BB' spin system with an ortho-coupling constant of 8.8 Hz, confirming para-substitution, which aligns with glycosylation at the C-4' position.

Table 3:

and

NMR Spectroscopic Data (DMSO-

, 400/100 MHz)

Position	(, ppm)	(, ppm), Multiplicity, J (Hz)
Aglycone Core		
2	156.6	-
3	133.5	-
4	177.8	-
5	160.4	-
6	97.5	6.37, d, 2.0
7	165.2	-
8	92.4	6.74, d, 2.0
9	156.1	-
10	105.3	-
1'	123.8	-
2', 6'	130.2	8.13, d, 8.8
3', 5'	116.5	7.14, d, 8.8
4'	159.1	-
7-OCH	56.4	3.84, s
5-OH	-	12.52, s
3-O-		
-D-Glucosyl		
1"	100.8	5.46, d, 7.6
2"-6"	60.5 - 77.4	3.10 - 3.80, m
4'-O-		

-D-Glucosyl

1"	100.2	5.00, d, 7.2
2"-6"	60.2 - 77.1	3.10 - 3.80, m

Self-Validating Experimental Protocols

Extraction & Chromatographic Isolation

- Defatting: Macerate 1.0 kg of dried *Astragalus complanatus* seeds in 3.0 L of petroleum ether for 48 hours.
 - Causality: This step removes lipophilic constituents (fatty acids, sterols) that cause severe baseline drift during preparative HPLC and induce ion suppression in the MS source.
- Extraction: Extract the defatted biomass with 70% aqueous ethanol under reflux (3 × 2 hours). Concentrate under reduced pressure to yield a crude extract.
- Macroporous Resin Fractionation: Suspend the extract in water and load onto a D101 macroporous resin column. Elute sequentially with water (discard) and 50% ethanol (collect).
 - Causality: The water wash removes highly polar free sugars and salts, while the 50% ethanol fraction selectively desorbs the target flavonoid glycosides based on hydrophobic interactions.
- Preparative HPLC: Purify the 50% ethanol fraction using a C18 preparative column (e.g., 250 × 21.2 mm, 5 m). Mobile phase: Acetonitrile/Water (15:85, v/v) at 10 mL/min. Collect the peak corresponding to Complanatuside and lyophilize to a yellowish powder.

LC-HRMS Acquisition Workflow

- Sample Preparation: Dissolve 1.0 mg of isolated Complanatuside in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.
- Instrument Parameters: Inject 2

L into an ESI-Q-TOF mass spectrometer.

- Source Conditions: Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and cone voltage to 30 V.
 - Causality: A relatively low cone voltage (30 V) is critical to prevent the collision-induced dissociation (CID) of the sensitive O-glycosidic bonds before the ions reach the mass analyzer.

NMR Acquisition Workflow

- Sample Preparation: Dissolve 10 mg of highly purified, thoroughly desiccated Complanatuside in 0.6 mL of 99.9% DMSO-

containing 0.03% TMS (Tetramethylsilane) as an internal reference.
- 1D Acquisition: Acquire the

spectrum at 400 MHz (minimum 16 scans) and the

spectrum at 100 MHz (minimum 1024 scans to ensure adequate signal-to-noise ratio for quaternary carbons like C-4 at

177.8).
- 2D Connectivity: Run Heteronuclear Multiple Bond Correlation (HMBC) to validate glycosylation sites.
 - Validation Checkpoint: An HMBC cross-peak must be observed between the anomeric proton H-1" (5.46) and the aglycone carbon C-3 (133.5), as well as between H-1'" (5.00) and C-4' (159.1), definitively proving the regiochemistry of the diglucoside.

References

- Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen. Source: MDPI (Molecules).
- Complanatuside alleviates inflammatory cell damage induced by pro-inflammatory cytokines in skin keratinocytes. Source: Frontiers in Pharmacology / PMC.
- Complanatuside | C28H32O16 | CID 5492406. Source: PubChem - National Institutes of Health (NIH).

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Sources

- [1. Complanatuside alleviates inflammatory cell damage induced by pro-inflammatory cytokines in skin keratinocytes - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Complanatuside | C28H32O16 | CID 5492406 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. mdpi.com \[mdpi.com\]](#)
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